molecular formula C27H22N4O2S B292306 1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone

1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone

Cat. No. B292306
M. Wt: 466.6 g/mol
InChI Key: OXMDKIWMMRZFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit microbial growth. The compound has also been shown to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone in lab experiments include its potential therapeutic applications, its ease of synthesis, and its relatively low toxicity. However, limitations include its poor solubility in water and its potential instability under certain conditions.

Future Directions

There are several potential future directions for research involving 1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone. These include further studies on its mechanism of action, optimization of its synthesis, and development of new derivatives with improved properties. The compound could also be studied for its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, the compound could be studied for its potential use in the treatment of other diseases beyond cancer, inflammation, and neurodegenerative disorders.
In conclusion, 1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone is a compound with significant potential for therapeutic applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and provide a promising avenue for further research.

Synthesis Methods

The synthesis of 1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone has been reported using several methods. One of the most commonly used methods involves the reaction of 3-methoxybenzaldehyde, diphenylacetonitrile, and 2-amino-4,6-diphenylpyridine-3-thiol in the presence of a base and a solvent. The resulting product is then purified and characterized using various spectroscopic techniques.

Scientific Research Applications

1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C27H22N4O2S

Molecular Weight

466.6 g/mol

IUPAC Name

1-[2-(3-methoxyphenyl)-3,4-diphenylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylpropan-2-one

InChI

InChI=1S/C27H22N4O2S/c1-18(32)17-34-27-25-23(24(28-29-27)19-10-5-3-6-11-19)26(20-12-7-4-8-13-20)31(30-25)21-14-9-15-22(16-21)33-2/h3-16H,17H2,1-2H3

InChI Key

OXMDKIWMMRZFPO-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=NN=C(C2=C(N(N=C21)C3=CC(=CC=C3)OC)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(=O)CSC1=NN=C(C2=C(N(N=C21)C3=CC(=CC=C3)OC)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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